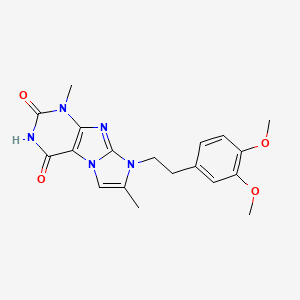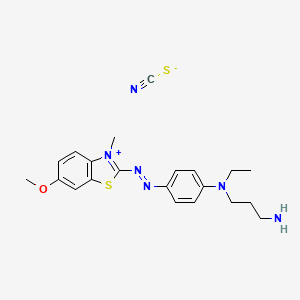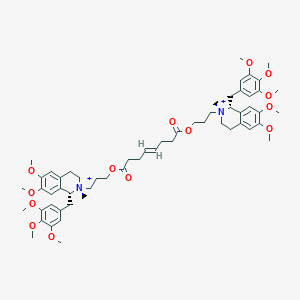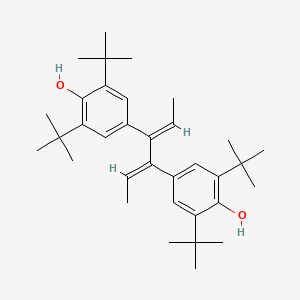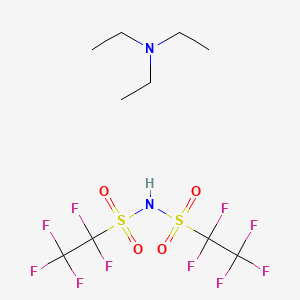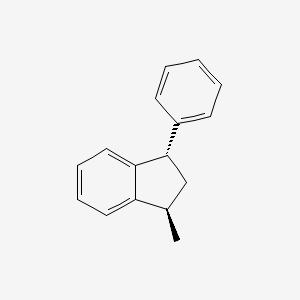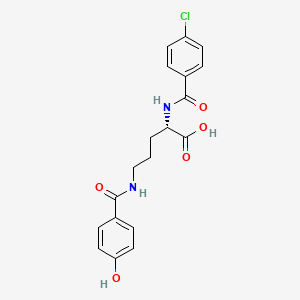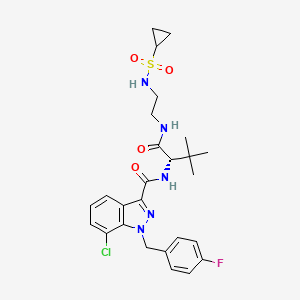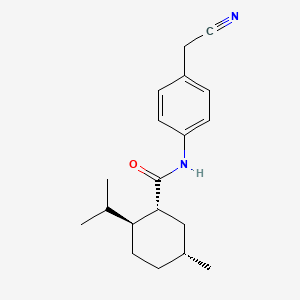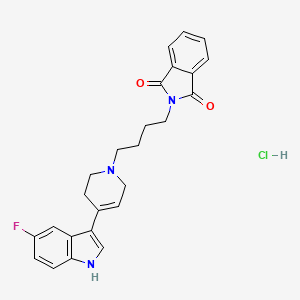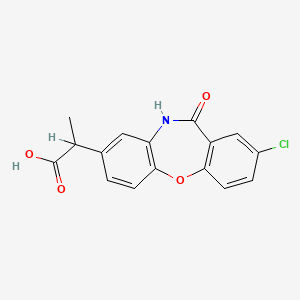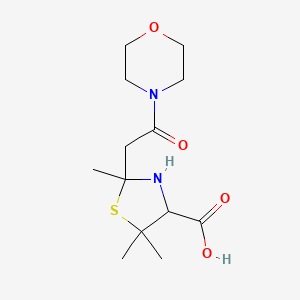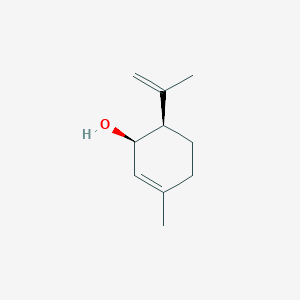
N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine is a chemical compound with the molecular formula C19H23NOS It is known for its complex structure, which includes a dibenzo oxathiepin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine typically involves the following steps:
Formation of the Dibenzo Oxathiepin Ring: This step involves the cyclization of appropriate precursors to form the dibenzo oxathiepin ring system.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a series of substitution reactions, where diethylamine is reacted with the dibenzo oxathiepin intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the oxathiepin ring or the ethanamine group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the nitrogen or sulfur atoms.
Applications De Recherche Scientifique
N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine: This compound has a similar structure but contains an oxygen atom instead of sulfur in the ring system.
Dibenzepin: Another related compound with a dibenzo ring system, but with different substituents.
Uniqueness
N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine is unique due to the presence of both nitrogen and sulfur atoms in its structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
81320-29-8 |
|---|---|
Formule moléculaire |
C19H23NOS |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
2-(6H-benzo[c][1,5]benzoxathiepin-6-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C19H23NOS/c1-3-20(4-2)14-13-16-15-9-5-7-11-18(15)22-19-12-8-6-10-17(19)21-16/h5-12,16H,3-4,13-14H2,1-2H3 |
Clé InChI |
MBGLBBVRZGIUDD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1C2=CC=CC=C2SC3=CC=CC=C3O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


